Retronecine

Beschreibung

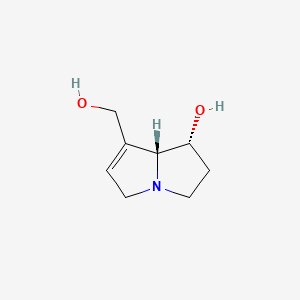

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,8R)-7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,7-8,10-11H,2-5H2/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSJELVDQOXCHO-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC=C(C2C1O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CC=C([C@@H]2[C@@H]1O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401020156 | |

| Record name | Retronecine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

80 °C @ 0.01 mm Hg | |

| Record name | (+)-RETRONECINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very sol in water, alc; sol in acetone; slightly sol in ether, In water, 8X10+5 mg/L @ 25 °C /Estimated/ | |

| Record name | (+)-RETRONECINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.5X10-5 mm Hg @ 25 °C /Estimated/ | |

| Record name | (+)-RETRONECINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from acetone | |

CAS No. |

480-85-3 | |

| Record name | Retronecine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Retronecine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Retronecine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RETRONECINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P5723M6II | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (+)-RETRONECINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

119-120 °C | |

| Record name | (+)-RETRONECINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Retronecine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retronecine is a pivotal pyrrolizidine alkaloid that serves as the structural foundation for a multitude of naturally occurring, biologically active compounds.[1][2][3] Found in various plant species, particularly within the genera Senecio and Crotalaria, it is a molecule of significant interest due to the pronounced hepatotoxicity associated with many of its esterified derivatives.[1][3] This toxicity is not inherent to this compound itself but arises from its metabolic activation within the liver. An understanding of its chemical structure, stereochemistry, and metabolic fate is crucial for toxicological assessment, natural product synthesis, and the development of potential therapeutics. This guide provides a detailed overview of the chemical and physical properties of this compound, its spectroscopic signature, a general protocol for its isolation, and a comprehensive look at its metabolic pathway and mechanism of toxicity.

Chemical Structure and Properties

This compound possesses a bicyclic pyrrolizidine core.[4] Its systematic IUPAC name is (1R,8R)-7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-ol.[1][5][6] The structure is characterized by a double bond at the C1-C2 position and two hydroxyl groups at C7 and C9 (the hydroxymethyl substituent), which are sites for esterification in naturally occurring toxic pyrrolizidine alkaloids. The presence of the 1,2-unsaturated necine base is a key structural feature for its toxicity upon metabolic activation.[7]

Below is a diagram of the chemical structure of this compound, generated using the DOT language.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₃NO₂ | [1][3][5][6][8][9] |

| Molecular Weight | 155.19 g/mol | [1][3][5][6][8] |

| IUPAC Name | (1R,8R)-7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-ol | [1][5][6] |

| CAS Registry Number | 480-85-3 | [3][6][8][9] |

| Appearance | Crystals from acetone | [3][10] |

| Melting Point | 119-120 °C | [3][10] |

| Optical Rotation [α]D | +4.95° (c = 0.58 in ethanol) | [3][10] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. Below is a summary of its characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound have been fully assigned. The chemical shifts are indicative of its unique bicyclic structure with olefinic and hydroxyl-bearing carbons.

Table 2.1: ¹³C NMR Spectral Data of this compound Hydrochloride in D₂O

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 134.8 |

| C-2 | 126.5 |

| C-3 | 61.8 |

| C-5 | 54.0 |

| C-6 | 35.8 |

| C-7 | 76.5 |

| C-8 | 79.5 |

| C-9 (CH₂OH) | 62.5 |

Data sourced from Robien, W. et al., as cited in SpectraBase.[11]

Table 2.2: ¹H NMR Spectral Data of this compound A comprehensive list of proton NMR assignments can be found in the literature, which is crucial for confirming the stereochemistry and constitution of the molecule.[12][13]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound reveals a characteristic fragmentation pattern. The major fragment ions are observed at m/z ratios of 111, 94, and 80.[4][14] This fragmentation is a key diagnostic tool for identifying the this compound core in analyses of complex mixtures.[15][16]

| m/z | Putative Fragment |

| 155 | [M]⁺ (Molecular Ion) |

| 138 | [M - OH]⁺ |

| 120 | [M - OH - H₂O]⁺ |

| 94 | C₆H₈N⁺ |

| 80 | C₅H₆N⁺ |

| Fragmentation data is based on typical EI-MS spectra for this compound.[17] |

Experimental Protocols

Isolation of this compound from Senecio Species

The following is a generalized protocol for the isolation of this compound from plant sources. This protocol is based on established methods for pyrrolizidine alkaloid extraction and purification.[18]

Table 3.1: Example Quantitative Data for Isolation from 1 kg of Dried Plant Material

| Stage of Isolation | Total Weight/Volume | Estimated Purity | Estimated Yield |

|---|---|---|---|

| Dried Plant Material | 1000 g | <1% | - |

| Crude Methanolic Extract | 100 g | 1-2% | - |

| Acidic Aqueous Fraction | 500 mL | 5-10% | 450 mg |

| Crude Alkaloid Fraction | 5 g | 40-50% | 400 mg |

| Column Chromatography Fraction | 500 mg | 70-80% | 300 mg |

| Preparative HPLC Purified this compound | 150 mg | >95% | 150 mg |

Methodology:

-

Plant Material Preparation:

-

Aerial parts of a suitable Senecio species are obtained.

-

The plant material is air-dried in a well-ventilated area, shielded from direct sunlight.

-

The dried material is ground into a fine powder.

-

-

Extraction:

-

The powdered plant material (1 kg) is macerated in 80% methanol (5 L) at room temperature for 48 hours with periodic stirring.

-

The extract is filtered, and the process is repeated twice more with fresh solvent.

-

The combined filtrates are concentrated under reduced pressure using a rotary evaporator (temperature ≤ 45°C) to yield the crude methanolic extract.

-

-

Acid-Base Partitioning:

-

The crude extract is dissolved in 1 M sulfuric acid (500 mL).

-

The acidic solution is filtered and then washed with diethyl ether (3 x 250 mL) to remove non-polar impurities. The ether layers are discarded.

-

The aqueous layer is made alkaline (pH 9-10) with concentrated ammonium hydroxide in an ice bath.

-

The basic solution is extracted with dichloromethane (5 x 250 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude alkaloid fraction.

-

-

Chromatographic Purification:

-

Column Chromatography: The crude alkaloid fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol of increasing polarity. Fractions are collected and monitored by TLC.

-

Preparative HPLC: Fractions enriched with this compound are further purified by preparative high-performance liquid chromatography to yield pure this compound (>95%).

-

Total Synthesis

Numerous strategies for the total synthesis of this compound have been reported, often employing chiral precursors to achieve the desired stereochemistry.[19][20][21][22] These synthetic routes are invaluable for producing this compound and its analogues for pharmacological and toxicological studies.

Metabolic Activation and Mechanism of Toxicity

This compound-containing pyrrolizidine alkaloids are not directly toxic but require metabolic activation in the liver.[7][8] This process is a critical area of study in toxicology and drug metabolism.

Metabolic Activation Pathway

The primary pathway for the toxification of this compound-based alkaloids involves oxidation by cytochrome P450 (CYP) enzymes in the liver. This generates highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs).[1][5][6] These electrophilic intermediates can be detoxified through conjugation with glutathione (GSH) or can covalently bind to cellular nucleophiles like proteins and DNA, initiating cellular damage.[8][23]

Caption: Metabolic activation pathway of this compound.

Cellular Mechanism of Hepatotoxicity

The formation of DHPAs and their subsequent adduction to cellular macromolecules triggers a cascade of events leading to hepatotoxicity, primarily characterized by hepatic sinusoidal obstruction syndrome (HSOS).[7] The key mechanisms include the induction of oxidative stress, disruption of mitochondrial function, and the activation of apoptotic pathways.[24]

Caption: Cellular mechanism of this compound-induced hepatotoxicity.

Conclusion

This compound is a structurally significant and biologically relevant pyrrolizidine alkaloid. Its rigid, bicyclic framework and specific stereochemistry are central to the toxic properties of its naturally occurring esters. A thorough understanding of its structure, spectroscopic characteristics, and the metabolic pathways leading to its toxification is essential for professionals in natural product chemistry, toxicology, and drug development. The information presented in this guide serves as a comprehensive technical resource for researchers working with this important class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydrolysis and hepatotoxicity of this compound diesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Retrorsine | C18H25NO6 | CID 5281743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Elucidating the mass spectrum of the this compound alkaloid using DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]

- 9. 13C nuclear magnetic resonance spectra of the Senecio alkaloids, retrorsine, swazine, isoline, and hygrophylline - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. This compound [drugfuture.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]

- 18. benchchem.com [benchchem.com]

- 19. Enantiospecific synthesis of (+)-retronecine, (+)-crotonecine, and related alkaloids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 20. organicchemistrydata.org [organicchemistrydata.org]

- 21. researchgate.net [researchgate.net]

- 22. oxfordsciencetrove.com [oxfordsciencetrove.com]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Retronecine Biosynthesis Pathway in Senecio Species

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Pyrrolizidine alkaloids (PAs) represent a large class of secondary metabolites crucial to the chemical defense of many plant species, including those of the extensive Senecio genus. Their biological activity, particularly their hepatotoxicity, makes them a subject of intense study in toxicology and pharmacology. The biological activity of most PAs is contingent upon the structure of their constituent necine base, with retronecine being the most common. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in Senecio, consolidating current knowledge on its enzymatic steps, intermediates, and regulation. It includes quantitative data from key studies, detailed experimental protocols for pathway investigation, and visualizations of the core biochemical route and associated research workflows.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a specialized branch of polyamine metabolism, converting primary metabolites into the characteristic bicyclic pyrrolizidine core. The pathway can be conceptually divided into three main stages: the formation of the key intermediate homospermidine, the cyclization to the pyrrolizidine ring, and the subsequent modifications to form this compound. While the initial step is well-characterized, the enzymes responsible for the later stages are yet to be fully elucidated.[1][2]

Precursors and the First Committed Step: Homospermidine Synthesis

The pathway originates from the common amino acids L-ornithine and L-arginine.[3][4] These are converted into putrescine, which, along with spermidine, serves as a direct substrate for the first committed step in PA biosynthesis.[5]

This crucial step is the NAD+-dependent formation of homospermidine, catalyzed by homospermidine synthase (HSS) .[3][6] HSS transfers an aminobutyl group from spermidine to putrescine, yielding homospermidine and releasing 1,3-diaminopropane.[3] Isotopic labeling experiments have definitively shown that two molecules of putrescine (derived from ornithine) are incorporated into the this compound core via a symmetrical C4-N-C4 intermediate, which was confirmed to be homospermidine.[7] HSS is considered the gateway enzyme for PA biosynthesis and a key regulatory point.[6] Studies suggest that the HSS gene was recruited for this secondary metabolic pathway following the duplication of the deoxyhypusine synthase gene, an event that occurred independently across several plant lineages.[8]

Formation and Modification of the Pyrrolizidine Ring

Following its synthesis, homospermidine undergoes a series of reactions to form the bicyclic pyrrolizidine structure.

-

Oxidation and Cyclization: Homospermidine is first oxidized, likely by a copper-dependent diamine oxidase, which initiates a cyclization cascade to form pyrrolizidine-1-carbaldehyde.[9]

-

Reduction: The aldehyde is subsequently reduced to create 1-hydroxymethylpyrrolizidine.[9]

-

Desaturation and Hydroxylation: Finally, the pyrrolizidine core undergoes desaturation and further hydroxylation through largely undetermined mechanisms to yield the final necine base, this compound.[3][9]

The fully formed this compound is then ready for esterification with various necic acids (e.g., senecic acid, derived from L-isoleucine) to produce the diverse array of PAs found in Senecio species, such as senecionine.[3] In the plant, PAs are primarily produced in the roots as N-oxides and are then transported via the phloem to other tissues, particularly the shoots, for storage and defense.[1][10]

References

- 1. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Senecionine - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pyrrolizidine alkaloids: evidence for the involvement of spermidine and spermine in the biosynthesis of this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]

- 10. Pyrrolizidine alkaloid variation in Senecio vulgaris populations from native and invasive ranges - PMC [pmc.ncbi.nlm.nih.gov]

The Botanical Treasury of (+)-Retronecine: A Technical Guide to Its Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Retronecine is a pivotal pyrrolizidine alkaloid (PA) that serves as the structural backbone for a multitude of other PAs.[1] These compounds are secondary metabolites synthesized by a wide array of plant species, primarily as a defense mechanism against herbivores.[2][3] Due to their significant biological activities, including hepatotoxicity, and their potential as precursors for novel therapeutic agents, a comprehensive understanding of their natural sources is paramount.[3] This technical guide provides an in-depth overview of the primary plant families and genera known to produce (+)-retronecine, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and a visualization of its biosynthetic pathway.

Principal Natural Sources of (+)-Retronecine

(+)-Retronecine is predominantly found in plants belonging to three major families: Asteraceae, Boraginaceae, and Fabaceae.[2][4] It is estimated that approximately 3% of the world's flowering plants contain pyrrolizidine alkaloids.[5][6]

-

Asteraceae (Compositae): This is one of the most significant sources of retronecine-type alkaloids. The tribe Senecioneae , and particularly the genus Senecio (ragworts or groundsels), is a well-documented producer of (+)-retronecine and its esters.[1][7]

-

Boraginaceae: Many genera within this family are known to synthesize PAs with a this compound or heliotridine (an enantiomer of this compound) base.[1][8]

-

Fabaceae (Leguminosae): The genus Crotalaria is a notable producer of this compound-based PAs.[1][7]

Quantitative Analysis of (+)-Retronecine in Plant Sources

The concentration of (+)-retronecine and its derivatives can vary significantly depending on the plant species, geographical location, season of harvest, and the specific plant part analyzed.[9] Data is often reported as total pyrrolizidine alkaloids or as this compound-equivalents.

| Plant Family | Genus/Species | Plant Part | Concentration Range | Notes |

| Asteraceae | Senecio vernalis | Dry Plant Material | 0.005% | As this compound.[10] |

| Senecio jacobaea | Dry Plant Material | 0.007% - 0.042% | As various this compound-type alkaloids.[6] | |

| Senecio scandens | Herb | 0.014% - 0.323% | As total this compound esters-type PAs.[2] | |

| Fabaceae | Crotalaria retusa | Leaves | up to 3096.28 ± 273.72 µg RE/g | Expressed as this compound-equivalents.[9] |

| Crotalaria axillaris | Seeds | up to 2.88% | As total alkaloids (dry weight). | |

| Boraginaceae | Alkanna spp. | Shoots | 8.64 ± 0.08 µg RE/g | Expressed as this compound-equivalents.[9] |

| Cynoglossum officinale | Dry Plant Material | up to 3.24% | As total PAs.[1] |

Biosynthesis of (+)-Retronecine

The biosynthesis of (+)-retronecine is a complex enzymatic process that originates from the amino acid L-arginine. The pathway involves the formation of key intermediates such as putrescine and homospermidine. The necine base is synthesized in the roots and then transported to other parts of the plant where it is esterified with necic acids to form a diverse array of pyrrolizidine alkaloids.[10][11]

Caption: Proposed biosynthetic pathway of (+)-retronecine.

Experimental Protocols

Extraction of (+)-Retronecine and other Pyrrolizidine Alkaloids

This protocol is a generalized method for the extraction of PAs from dried plant material and may require optimization depending on the specific plant matrix.

Materials:

-

Dried and finely ground plant material

-

Methanol (or Ethanol)

-

0.5 M Hydrochloric Acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Ammonium hydroxide solution (NH₄OH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

pH meter or pH paper

Procedure:

-

Maceration: Macerate 100 g of the powdered plant material in 500 mL of methanol for 24 hours at room temperature with occasional stirring.

-

Filtration: Filter the mixture through cheesecloth and then through filter paper.

-

Acidification: Concentrate the filtrate using a rotary evaporator. Dissolve the resulting crude extract in 250 mL of 0.5 M HCl.

-

Defatting: Transfer the acidic solution to a separatory funnel and wash three times with an equal volume of dichloromethane to remove non-polar compounds. Discard the organic layers.

-

Basification: Adjust the pH of the aqueous layer to 9-10 with concentrated ammonium hydroxide. This step should be performed in a fume hood.

-

Extraction of Free Alkaloids: Extract the basified aqueous solution five times with an equal volume of dichloromethane. The free alkaloid bases will partition into the organic layer.

-

Drying and Concentration: Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkaloid extract.

Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This method provides a sensitive and specific means for the quantification of (+)-retronecine.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Gradient Program: A typical gradient could be: 0-2 min, 10% B; 2-18 min, ramp to 100% B; 18-25 min, hold at 100% B; 25-26 min, return to 10% B; 26-33 min, re-equilibration.[12]

-

Flow Rate: 0.7 mL/min.[12]

-

Column Temperature: 40 °C.[12]

-

Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode.

-

MS Parameters: Source voltage 5.5 kV, source temperature 550 °C, curtain gas 30 psi, nebulizer gas (GAS1) and auxiliary gas (GAS2) 60 psi.[12]

-

Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z of (+)-retronecine and its fragments.

Sample Preparation:

-

Reconstitute the crude alkaloid extract in a known volume of the initial mobile phase.

-

Filter the sample through a 0.22 µm syringe filter before injection.

Quantification:

-

Prepare a calibration curve using a certified reference standard of (+)-retronecine.

-

The concentration of (+)-retronecine in the plant extract is determined by comparing the peak area of the analyte with the calibration curve.

Experimental Workflow

Caption: General workflow for the extraction and analysis of (+)-retronecine.

Conclusion

This guide provides a foundational understanding of the natural sources of (+)-retronecine, offering valuable information for researchers in phytochemistry, toxicology, and drug discovery. The provided protocols serve as a starting point for the isolation and quantification of this important pyrrolizidine alkaloid, enabling further investigation into its biological properties and potential applications. It is crucial to note that due to the inherent toxicity of pyrrolizidine alkaloids, appropriate safety precautions should be taken during all experimental procedures.

References

- 1. tandfonline.com [tandfonline.com]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Quantitative analysis by HPLC-MS2 of the pyrrolizidine alkaloid adonifoline in Senecio scandens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Profiling of pyrrolizidine alkaloids using a this compound-based untargeted metabolomics approach coupled to the quantitation of the this compound-core in medicinal plants using UHPLC-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Senecio Species and riddelliine - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. par.nsf.gov [par.nsf.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Retronecine

Retronecine is a pivotal pyrrolizidine alkaloid that serves as the structural backbone for a wide array of naturally occurring toxic alkaloids found in numerous plant species worldwide.[1][2][3] A comprehensive understanding of its physical and chemical characteristics is fundamental for researchers in the fields of toxicology, pharmacology, and drug development. This guide provides a detailed overview of the core physical and chemical properties of this compound, methodologies for its analysis, and insights into its mechanism of toxicity.

Core Physical and Chemical Properties

The intrinsic properties of this compound dictate its behavior in biological systems and analytical procedures. These properties have been characterized through various experimental and computational methods.

Identification and Structure

This compound is chemically identified as (1R,8R)-7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-ol.[1] Its structure consists of a bicyclic pyrrolizidine nucleus with hydroxyl groups at the C1 and C7 positions, rendering it a dihydric alcohol.

| Identifier | Value |

| CAS Number | 480-85-3 |

| Molecular Formula | C₈H₁₃NO₂ |

| Molecular Weight | 155.19 g/mol [1][4][5] |

| IUPAC Name | (1R,8R)-7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-ol[1] |

| Synonyms | (+)-Retronecine, Retronecin, Senecifolinene[1][6] |

| InChI Key | HJSJELVDQOXCHO-HTQZYQBOSA-N[1] |

| SMILES | C1CN2CC=C([C@@H]2[C@@H]1O)CO[1] |

Physicochemical Data

The physicochemical properties of this compound are crucial for its extraction, purification, and understanding its pharmacokinetic profile.

| Property | Value | Source |

| Melting Point | 119-120 °C | [1][3][7] |

| Boiling Point | 80 °C at 0.01 mmHg | [1][7] |

| Solubility | Very soluble in water and alcohol; soluble in acetone; slightly soluble in ether.[1] | [1] |

| pKa | 7.75 (estimated) | [1] |

| Optical Rotation | [α]²⁶_D +50.2° (c=2, ethanol) | [1] |

| Appearance | Crystals from acetone | [1] |

Experimental Protocols

Detailed experimental protocols are essential for the replication of scientific findings and for the development of new analytical methods.

Isolation and Purification of this compound from Plant Material

This compound is typically found in plants of the Senecio and Crotalaria genera as esters of necic acids.[1][3] The following is a general procedure for its isolation and purification:

-

Extraction : The dried and powdered plant material is subjected to extraction with an acidified aqueous solution (e.g., 0.2% hydrochloric acid) to protonate the alkaloid nitrogen, rendering it water-soluble.[8]

-

Basification and Liquid-Liquid Extraction : The acidic extract is filtered, and the pH is adjusted to 9-10 with a base like ammonia solution. This deprotonates the alkaloid, making it soluble in organic solvents. The aqueous solution is then repeatedly extracted with an immiscible organic solvent such as chloroform.[8]

-

Concentration : The organic extracts are combined and evaporated to dryness under reduced pressure to yield the crude alkaloid mixture.

-

Purification : The crude extract can be further purified using chromatographic techniques. Column chromatography using silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are commonly employed to isolate pure this compound.[9]

Determination of Physical Properties

-

Melting Point : The melting point of purified this compound crystals can be determined using a capillary melting point apparatus. A small amount of the finely powdered, dry sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.[10][11][12]

-

Solubility : The solubility of this compound in various solvents is determined by adding a known amount of the compound to a specific volume of the solvent at a constant temperature. The mixture is agitated until saturation is reached, and the concentration of the dissolved this compound is then quantified, often by spectrophotometry or chromatography.

-

pKa : The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of this compound is titrated with a standard acid or base, and the pH is monitored with a pH meter. The pKa is the pH at which the concentrations of the protonated and unprotonated forms of the amine group are equal.

Spectroscopic and Chromatographic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The sample is dissolved in a suitable deuterated solvent (e.g., D₂O, CDCl₃), and the spectrum is recorded on an NMR spectrometer. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure.

-

Mass Spectrometry (MS) : Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used for the identification and quantification of this compound.[4][13] In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio of the resulting ions is measured. The fragmentation pattern of this compound in the mass spectrometer provides a characteristic fingerprint that aids in its identification.[14] The electron ionization mass spectrum of this compound is characterized by major fragment ions at m/z 111, 94, and 80.[14]

-

Infrared (IR) Spectroscopy : IR spectroscopy provides information about the functional groups present in a molecule.[15] A sample of this compound is prepared (e.g., as a KBr pellet or a thin film) and exposed to infrared radiation. The absorption of specific frequencies of IR radiation corresponds to the vibrational frequencies of the chemical bonds, such as O-H and C-N bonds, in the this compound molecule.

Signaling Pathways and Mechanism of Toxicity

The toxicity of this compound-type pyrrolizidine alkaloids is not due to the parent compound itself but rather its metabolic activation in the liver.[16] This bioactivation process is a critical event that initiates a cascade of cellular damage.

The metabolic activation is primarily carried out by cytochrome P450 monooxygenases in the liver, which convert the pyrrolizidine alkaloid into a highly reactive pyrrolic ester, also known as a dehydropyrrolizidine alkaloid (DHP).[17] These DHPs are strong electrophiles that can readily react with nucleophilic centers in cellular macromolecules, including DNA and proteins.[17][18] The formation of DHP-DNA and DHP-protein adducts is the key molecular event responsible for the observed cytotoxicity, genotoxicity, and carcinogenicity of these alkaloids.[19] The downstream cellular consequences of this macromolecular damage include oxidative stress, mitochondrial dysfunction, and the induction of apoptosis (programmed cell death).[5][20][21]

The following diagram illustrates a typical experimental workflow for the analysis of this compound from a plant source, from extraction to identification.

This technical guide provides a foundational understanding of the physical and chemical properties of this compound, essential for professionals engaged in research and development in related scientific disciplines. The provided data and methodologies serve as a valuable resource for the safe handling, analysis, and investigation of this important pyrrolizidine alkaloid.

References

- 1. This compound | C8H13NO2 | CID 10198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. plantaanalytica.com [plantaanalytica.com]

- 7. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. researchgate.net [researchgate.net]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. thinksrs.com [thinksrs.com]

- 13. researchgate.net [researchgate.net]

- 14. Elucidating the mass spectrum of the this compound alkaloid using DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Regulatory role of oxidative stress in retrorsine - Induced apoptosis and autophagy in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Isolation and Discovery of Retronecine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the history, isolation, and biological significance of retronecine, a pivotal pyrrolizidine alkaloid. The document details the historical context of its discovery, outlines the experimental methodologies for its extraction and characterization, and presents its metabolic fate and toxicological pathways.

Executive Summary

This compound is a bicyclic amino alcohol that forms the structural core of a large number of pyrrolizidine alkaloids (PAs), a class of compounds known for their widespread occurrence in the plant kingdom and their significant hepatotoxicity. The history of this compound is intertwined with early investigations into livestock poisoning by plants of the Senecio and Crotalaria genera. Its formal isolation and structural elucidation in the 1930s marked a significant milestone in natural product chemistry. This guide traces the scientific journey from the initial observations of toxicity to the detailed characterization of the molecule and its metabolic activation, providing a comprehensive resource for researchers in natural product chemistry, toxicology, and pharmacology.

A History of Discovery and Isolation

The discovery of this compound is rooted in the investigation of "dunsiekte" in South African horses and "Winton disease" in New Zealand cattle, both linked to the consumption of Senecio species. These early 20th-century veterinary crises spurred chemical investigations into the toxic principles of these plants.

The pioneering work on the isolation and structural characterization of this compound was conducted by the Russian chemist G. P. Menshikov in the 1930s. Through systematic extraction of alkaloids from various Senecio and Crotalaria species, Menshikov was able to isolate the necine base, which he named this compound. His work, published in journals such as the Berichte der Deutschen Chemischen Gesellschaft, laid the foundation for understanding the structure of a vast array of pyrrolizidine alkaloids.

Early Isolation Methodologies

Experimental Protocol: Generalized Early 20th Century Alkaloid Extraction (Stas-Otto Method)

-

Plant Material Preparation: The dried and powdered plant material (e.g., from Senecio or Crotalaria species) was the starting point. Grinding the material increased the surface area for efficient extraction.

-

Liberation of Free Alkaloids: The powdered plant material was moistened and treated with an alkaline solution, such as calcium hydroxide (lime) or sodium carbonate. This step was crucial to liberate the free alkaloid bases from their salt forms within the plant tissue.

-

Solvent Extraction: The alkalized plant material was then extracted with an organic solvent, typically ether or chloroform. This extraction would draw the free alkaloid bases into the organic phase, leaving behind many water-soluble plant components.

-

Acidic Extraction: The organic extract containing the crude alkaloids was then shaken with a dilute aqueous acid solution (e.g., sulfuric acid or hydrochloric acid). This step converted the basic alkaloids into their water-soluble salts, which partitioned into the aqueous layer, while non-basic impurities remained in the organic phase.

-

Purification: The acidic aqueous solution was often washed with a fresh portion of organic solvent to remove any remaining neutral or acidic impurities.

-

Liberation and Final Extraction: The purified acidic solution was then made alkaline again with a base like ammonia. This converted the alkaloid salts back to their free base form, which would often precipitate out or could be extracted back into an organic solvent like chloroform or ether.

-

Crystallization: The final organic extract was dried and the solvent evaporated to yield the crude alkaloid mixture. Pure this compound was then obtained through repeated crystallization from a suitable solvent, such as acetone.

Characterization in the Early 20th Century

The characterization of the isolated this compound in the 1930s relied on a combination of physical and chemical methods:

-

Melting Point Determination: The melting point was a critical criterion for purity. A sharp melting point indicated a pure compound. Instruments like the Kofler bench, developed in the 1930s, allowed for precise measurement of the melting point on a heated metal strip with a temperature gradient.

-

Optical Rotation: As a chiral molecule, this compound rotates the plane of polarized light. This property was measured using a polarimeter, which historically used the sodium D-line (589 nm) as a light source. The specific rotation was a key physical constant for characterization.

-

Elemental Analysis: Combustion analysis was used to determine the empirical formula of the compound.

-

Chemical Derivatization: The structure of this compound was further elucidated through chemical reactions to form derivatives, which could then be characterized.

Quantitative Data

A comprehensive compilation of quantitative data from the very first isolation studies of this compound is challenging due to the limited accessibility of detailed historical records. However, modern analytical methods provide precise data on the physical and chemical properties of this compound, as well as typical yields from plant sources.

| Property | Value | Analytical Method (Modern) |

| Physical Properties | ||

| Molecular Formula | C₈H₁₃NO₂ | Mass Spectrometry |

| Molecular Weight | 155.19 g/mol | Mass Spectrometry |

| Melting Point | 121-122 °C | Capillary Melting Point Apparatus |

| Specific Rotation ([α]²⁰D) | +50° (c=1, ethanol) | Polarimetry |

| Extraction Yield (Typical) | ||

| Senecio species (dry weight) | 0.1 - 1.5% (total alkaloids) | Gravimetry, HPLC |

| Crotalaria species (dry weight) | 0.5 - 3.0% (total alkaloids) | Gravimetry, HPLC |

Biological Significance: Metabolic Activation and Toxicity

This compound itself is not the primary toxic agent. Its toxicity is a result of metabolic activation in the liver. This bioactivation pathway is a critical area of study for understanding the health risks associated with pyrrolizidine alkaloid exposure.

The Metabolic Pathway

The primary route of this compound metabolism involves oxidation by cytochrome P450 enzymes, particularly CYP3A4 and CYP2B6, in the liver. This process converts the this compound core into a highly reactive pyrrolic ester, 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), also known as dehydrothis compound. DHP is a potent electrophile that can readily react with cellular nucleophiles.

Experimental Workflow for Studying this compound Metabolism

The study of this compound metabolism often involves in vitro and in vivo models. A typical experimental workflow is as follows:

The Prevalence of Retronecine in the Boraginaceae Family: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the occurrence of retronecine, a common necine base of toxic pyrrolizidine alkaloids (PAs), within the plant family Boraginaceae. This document summarizes quantitative data on PA content, details experimental protocols for their analysis, and illustrates the biosynthetic and toxicological pathways of this compound-type PAs.

Introduction to Pyrrolizidine Alkaloids in Boraginaceae

The Boraginaceae family is well-known for producing pyrrolizidine alkaloids (PAs), a large group of secondary metabolites that serve as a chemical defense mechanism against herbivores.[1][2] These compounds are of significant interest to researchers and drug development professionals due to their potential hepatotoxicity, genotoxicity, and carcinogenicity in humans and livestock.[1][3][4][5] PAs are esters composed of a necine base and one or more necic acids.[6] The toxicity of most PAs is associated with the presence of an unsaturated 1,2-double bond in the necine base, such as in this compound.[1][3] this compound is one of the most common necine bases found in the PAs of Boraginaceae.[1][7][8][9]

Quantitative Occurrence of Pyrrolizidine Alkaloids in Boraginaceae

Numerous studies have investigated the PA content in various species of the Boraginaceae family. While many reports focus on the total PA content, several studies specify the presence of this compound-type alkaloids. The following table summarizes the quantitative findings from selected species. It is important to note that PA content can vary significantly based on factors such as the plant's age, geographical location, and environmental conditions.

| Genus | Species | Plant Part | Total PA Content (mg/kg dry weight) | This compound-Type PAs Detected | Reference |

| Cynoglossum | Cynoglossum officinale | Not Specified | 32428 | Yes | [2] |

| Heliotropium | Heliotropium europaeum | Not Specified | 15736 | Yes | [2] |

| Echium | Echium vulgare | Not Specified | 1340 | Yes | [2][10] |

| Symphytum | Symphytum officinale | Not Specified | 479 | Yes | [10] |

| Onosma | Onosma heterophylla | Not Specified | 4753 | Yes | [10] |

| Cynoglossum | Cynoglossum creticum | Not Specified | 3507 | Yes | [10] |

| Echium | Echium italicum | Not Specified | 16 | Yes | [10] |

| Symphytum | Symphytum spp. | Not Specified | 357 | Yes | [2] |

Experimental Protocols for Pyrrolizidine Alkaloid Analysis

The accurate detection and quantification of this compound and its esters are crucial for research and safety assessment. The most common analytical methods involve liquid chromatography-mass spectrometry (LC-MS).

Sample Preparation: Extraction of Pyrrolizidine Alkaloids

A robust extraction method is essential to ensure the comprehensive analysis of PAs and their N-oxides from plant material.

Protocol: Solid-Liquid Extraction (SLE) for PAs and PA N-oxides

-

Sample Weighing: Weigh 2.0 g ± 0.1 g of dried and homogenized plant material into a centrifuge tube.

-

First Extraction:

-

Add 20 mL of an extraction solution (e.g., 0.05 M H₂SO₄ in methanol/water).

-

Ensure the plant material is completely wetted.

-

Perform extraction in an ultrasonic bath for 15 minutes at ambient temperature.

-

Centrifuge the sample for 10 minutes at approximately 3800 x g.

-

Transfer the supernatant to a clean test tube.

-

-

Second Extraction:

-

Add another 20 mL of the extraction solution to the plant material pellet.

-

Repeat the ultrasonication and centrifugation steps.

-

Combine the second supernatant with the first.

-

-

Neutralization: Neutralize the combined extracts with an ammonia solution before Solid Phase Extraction (SPE).

Sample Clean-up: Solid Phase Extraction (SPE)

SPE is a critical step for removing interfering matrix components and concentrating the PAs.

Protocol: SPE for PA Clean-up

-

Column Conditioning:

-

Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water.

-

-

Sample Loading: Load the neutralized plant extract onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 x 5 mL of water to remove polar impurities.

-

Drying: Dry the cartridge under vacuum for 5-10 minutes.

-

Elution: Elute the PAs with 2 x 5 mL of methanol.

-

Drying and Reconstitution:

-

Dry the eluate under a stream of nitrogen at 50 °C.

-

Reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., 1 mL of methanol/water, 5/95, v/v).

-

Quantification by UHPLC-MS/MS

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the preferred method for the sensitive and specific quantification of PAs.

Protocol: UHPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mobile phase consisting of ammonium formate and formic acid in water (Eluent A) and methanol (Eluent B) is commonly employed.[11]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is used.

-

Detection: Multiple Reaction Monitoring (MRM) is utilized for targeted quantification of specific PAs. Two substance-specific transitions should be monitored for each analyte for reliable identification and quantification.[11]

-

-

Quantification: Quantification is typically performed using an external calibration curve with certified reference standards. For a broader quantification of total this compound-type PAs where standards are unavailable, a this compound-equivalent quantification method can be employed.[12][13]

Biosynthesis of this compound

The biosynthesis of the this compound base originates from the polyamines putrescine and spermidine, which are derived from the amino acid arginine.[5] The first committed step is catalyzed by homospermidine synthase.[5][14] The pathway involves a series of enzymatic reactions leading to the formation of the characteristic bicyclic pyrrolizidine core.

Caption: Simplified biosynthetic pathway of this compound from arginine.

Toxicological Pathway of this compound-Type Pyrrolizidine Alkaloids

The toxicity of this compound-type PAs is not inherent to the parent compound but arises from its metabolic activation in the liver.[5][15] Hepatic cytochrome P450 (CYP450) monooxygenases convert the PAs into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids).[5][16] These reactive metabolites can then bind to cellular macromolecules such as proteins and DNA, leading to cytotoxicity, genotoxicity, and carcinogenicity.[1][3][5] Detoxification can occur through hydrolysis of the PA esters or conjugation of the reactive pyrrolic esters with glutathione (GSH).[5][16]

Caption: Metabolic activation and detoxification pathways of this compound-type PAs.

Conclusion

This compound-based pyrrolizidine alkaloids are widespread within the Boraginaceae family, with concentrations varying significantly among genera and species. The potential for toxicity necessitates robust and sensitive analytical methods for their detection and quantification in plant materials, herbal products, and contaminated foodstuffs. An understanding of the biosynthetic and toxicological pathways of these compounds is fundamental for risk assessment and the development of potential mitigation strategies in drug development and food safety. Further research is warranted to fully characterize the PA profiles of a wider range of Boraginaceae species and to investigate the factors influencing their production.

References

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. plants.sdsu.edu [plants.sdsu.edu]

- 4. Diversity of Pyrrolizidine Alkaloids in the Boraginaceae Structures, Distribution, and Biological Properties [agris.fao.org]

- 5. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. This compound | C8H13NO2 | CID 10198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [drugfuture.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Assessment of Distribution and Diversity of Pyrrolizidine Alkaloids in the Most Prevalent Boraginaceae Species in Macedonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bfr.bund.de [bfr.bund.de]

- 12. researchgate.net [researchgate.net]

- 13. Profiling of pyrrolizidine alkaloids using a this compound-based untargeted metabolomics approach coupled to the quantitation of the this compound-core in medicinal plants using UHPLC-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemical Landscape of Retronecine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the stereochemistry of retronecine, a pivotal pyrrolizidine alkaloid necine base. Aimed at researchers, scientists, and professionals in drug development, this document delves into the structural nuances of this compound and its isomers, offering detailed data, experimental methodologies, and visual representations of their relationships and analytical workflows. Understanding the precise three-dimensional arrangement of these molecules is critical, as stereoisomerism can profoundly influence their biological activity, toxicity, and therapeutic potential.

Core Concepts in this compound Stereochemistry

This compound is a bicyclic amino alcohol that forms the structural core of many hepatotoxic pyrrolizidine alkaloids (PAs). Its structure contains three chiral centers, giving rise to a number of possible stereoisomers. The naturally occurring and most common form is (+)-retronecine.[1] The stereochemical configuration is crucial for its biological activity.

The key isomers of this compound include its enantiomer, heliotridine, and various diastereomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. These subtle differences in spatial arrangement can lead to significant variations in their physicochemical properties and biological effects.

Below is a diagram illustrating the stereochemical relationships between this compound and its isomers.

Quantitative Data of this compound and its Enantiomer

The distinct stereochemistry of this compound and its isomers is reflected in their physical properties. The following table summarizes key quantitative data for (+)-retronecine, its racemic form, and its enantiomer, (–)-heliotridine.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Rotation [α]D |

| (+)-Retronecine | 480-85-3 | C₈H₁₃NO₂ | 155.19 | 119-121 | +50° (in ethanol) |

| (±)-Retronecine | C₈H₁₃NO₂ | 155.19 | 130-131 | 0° | |

| (–)-Heliotridine | 520-63-8 | C₈H₁₃NO₂ | 155.19 | 116-118 | -50° (in ethanol) |

Data compiled from various sources. Specific rotation values can vary with solvent and concentration.

Experimental Protocols

The analysis and synthesis of this compound and its isomers require precise and often stereoselective methodologies. Below are outlines of key experimental protocols.

Quantification of this compound-Type Pyrrolizidine Alkaloids by HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of PAs in various matrices, such as plant extracts.

Methodology:

-

Extraction: The plant material is powdered and extracted with an acidic aqueous solution (e.g., 0.05 M H₂SO₄) to protonate the alkaloids and enhance their solubility.

-

Solid-Phase Extraction (SPE) Cleanup: The acidic extract is passed through a cation-exchange SPE cartridge. The alkaloids are retained on the cartridge, while neutral and acidic impurities are washed away. The PAs are then eluted with an ammoniated organic solvent (e.g., methanol with 2% ammonia).

-

HPLC Analysis:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is employed.

-

Detection: UV detection at approximately 220 nm is common for unsaturated necine bases like this compound. For enhanced sensitivity and specificity, detection can be coupled with a mass spectrometer (LC-MS).

-

-

Quantification: The concentration of this compound-type PAs is determined by comparing the peak areas in the sample chromatogram to those of a calibration curve prepared with a certified reference standard of this compound or a suitable PA.

The following diagram illustrates the general workflow for the HPLC analysis of this compound-type PAs.

Stereoselective Synthesis of (+)-Retronecine

The total synthesis of (+)-retronecine often involves stereoselective reactions to control the configuration of the chiral centers. Several synthetic routes have been developed, frequently starting from chiral precursors.

Illustrative Synthetic Strategy:

A common approach involves the construction of the pyrrolizidine nucleus from a chiral starting material, such as (S)-malic acid or a derivative of proline. Key steps often include:

-

Establishment of the C1 Stereocenter: The initial chiral precursor provides the foundation for the stereochemistry at C1.

-

Ring Formation: Intramolecular cyclization reactions are employed to form the two five-membered rings of the pyrrolizidine core. These reactions must be carefully designed to control the stereochemistry at the bridgehead carbon (C7a).

-

Introduction of the C7 Hydroxyl Group and the C9 Hydroxymethyl Group: These functional groups are often introduced or modified in the later stages of the synthesis, with reactions that preserve the existing stereochemistry.

-

Creation of the Double Bond: The 1,2-double bond is typically formed through an elimination reaction.

The stereoselective synthesis of (+)-retronecine is a complex process that requires careful planning and execution to achieve the desired absolute configuration.[2]

Conclusion

The stereochemistry of this compound is a critical determinant of its physicochemical properties and biological activity. For researchers in natural product chemistry, toxicology, and drug development, a thorough understanding of the stereochemical differences between this compound and its isomers is paramount. The analytical and synthetic methods outlined in this guide provide a foundation for the accurate quantification and targeted synthesis of these important molecules. Further research into the specific biological targets and signaling pathways affected by individual stereoisomers will continue to be a vital area of investigation.

References

Retronecine N-oxide: Formation, Biological Properties, and Toxicological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Retronecine N-oxide is a pivotal metabolite of this compound-type pyrrolizidine alkaloids (PAs), a class of phytotoxins found in thousands of plant species worldwide. Historically considered a detoxification product, emerging research reveals a more complex role for this compound N-oxide in the toxicology of PAs. This technical guide provides a comprehensive overview of the formation of this compound N-oxide, its multifaceted biological properties, and its toxicological implications. We delve into the enzymatic pathways governing its synthesis and metabolic fate, summarize key quantitative data on its biological activities, and provide detailed experimental protocols for its study. Furthermore, this guide employs Graphviz visualizations to elucidate critical metabolic and signaling pathways, offering a valuable resource for researchers in toxicology, pharmacology, and drug development.

Introduction

Pyrrolizidine alkaloids (PAs) are a significant concern for human and animal health due to their presence in herbal remedies, contaminated food sources like honey and milk, and animal feed. The toxicity of PAs, particularly their hepatotoxicity, is primarily attributed to their metabolic activation in the liver. This compound N-oxide is a major metabolite of this compound-based PAs. While the N-oxidation of the tertiary nitrogen in the this compound base is generally considered a detoxification pathway that increases water solubility and facilitates excretion, the N-oxide can be reduced back to the parent PA in the gastrointestinal tract and the liver, thereby acting as a masked source of toxicity.[1][2] This guide aims to provide a detailed technical resource on the current understanding of this compound N-oxide.

This compound N-oxide Formation

The formation of this compound N-oxide from this compound-type PAs is an enzymatic process primarily occurring in the liver.

Enzymatic N-Oxidation

The conversion of this compound-containing PAs to their corresponding N-oxides is catalyzed by cytochrome P450 (CYP450) monooxygenases.[3][4] This reaction involves the addition of an oxygen atom to the nitrogen of the pyrrolizidine ring, resulting in a more polar and water-soluble molecule.[5] While this is a detoxification step, the balance between N-oxidation and the formation of toxic pyrrolic esters is crucial in determining the overall toxicity of the parent PA.[6] Specifically, CYP1A2 and CYP2D6 have been implicated in the metabolism of PA N-oxides.[3]

The chemical transformation of this compound to this compound N-oxide is depicted below:

Caption: Formation of this compound N-oxide from this compound.

Biological Properties and Toxicological Significance

The biological properties of this compound N-oxide are intrinsically linked to its metabolic fate. While the N-oxide itself is less toxic than the parent alkaloid, its in vivo reduction regenerates the toxic PA, leading to a range of adverse effects.

Metabolic Activation and Detoxification

Pyrrolizidine alkaloids require metabolic activation by CYP450 enzymes to exert their toxicity. This process generates unstable dehydro-pyrrolizidine alkaloids (DHPAs) that are highly reactive electrophiles.[7][8] These DHPAs can bind to cellular macromolecules like proteins and DNA, forming adducts that lead to cytotoxicity, genotoxicity, and carcinogenicity.[9][10]

This compound N-oxide can be reduced back to the parent PA by both intestinal microbiota and hepatic CYPs.[3][11] This reduction is a critical step in the expression of toxicity from ingested PA N-oxides. The regenerated PA can then undergo metabolic activation to form toxic DHPAs.

Conversely, the formation of N-oxides is a detoxification pathway.[12] The increased polarity of the N-oxide facilitates its excretion in urine.[7] The balance between the bioactivation pathway (DHPA formation) and detoxification pathways (N-oxidation and hydrolysis) determines the ultimate toxic outcome.[4]

Caption: Metabolic fate of ingested this compound N-oxide.

Hepatotoxicity

The primary target organ for PA toxicity is the liver.[7] Chronic exposure to PAs can lead to hepatic sinusoidal obstruction syndrome (HSOS), liver cirrhosis, and cancer. The hepatotoxicity is initiated by the formation of pyrrole-protein adducts in the liver, which disrupts cellular function and leads to cell death.[9] Studies have shown that this compound derivatives can cause necrosis, HSOS, and megalocytosis in livestock.[12]

Genotoxicity and Carcinogenicity

The reactive pyrrolic metabolites of PAs can form DNA adducts, leading to mutations and chromosomal damage.[5][7] This genotoxic effect is the basis for the carcinogenicity of many PAs. Several PAs, including riddelliine, have been shown to be carcinogenic in rodent bioassays, causing liver tumors.[13]

Other Biological Activities

Some PAs and their derivatives have been investigated for potential therapeutic effects. For instance, indicine N-oxide, a this compound derivative, has shown limited antileukemic activity.[12] Additionally, certain PAs have demonstrated antimicrobial and acetylcholinesterase inhibitory activities.[12]

Quantitative Data on Biological Properties

The following tables summarize key quantitative data from various studies on this compound N-oxide and related compounds. Direct comparisons should be made with caution due to variations in experimental conditions across studies.

Table 1: Comparative Pharmacokinetic Parameters of Senecionine N-Oxide and Senecionine in Rats [1]

| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |

| Senecionine N-Oxide | 19.33 | Oral | 1,280 | 0.5 | 3,450 | 38.6 |

| Senecionine | 18.5 | Oral | 890 | 0.5 | 2,130 | 40.2 |

Table 2: Relative Potency (REP) Values of PA-N-oxides Compared to Parent PAs

| PA N-oxide | Parent PA | Endpoint | REP Value | Reference |

| Riddelliine N-oxide | Riddelliine | In vivo DHP-derived DNA adducts | Dose-dependent | [14] |

| Senecionine N-oxide | Senecionine | In vivo AUC of parent PA | 0.88 | [15] |

| Senecionine N-oxide | Senecionine | In vivo AUC of pyrrole-protein adducts | 0.61 | [15] |

Table 3: Comparative Cytotoxicity of Pyrrolizidine Alkaloids in HepG2 Cells [2]

| Compound | Alkaloid Type | Assay | Endpoint | IC50 (µM) |

| Monocrotaline | This compound (Macrocyclic Diester) | MTT | Cell Viability | ~100-200 |

| Retrorsine | This compound (Macrocyclic Diester) | MTT | Cell Viability | ~50-150 |

| Lasiocarpine | This compound (Open Diester) | MTT | Cell Viability | ~200-400 |

| Senecionine | This compound (Macrocyclic Diester) | Resazurin | Cell Viability | ~75 |

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound N-oxide.

In Vitro Cytotoxicity Assessment (CCK-8 Assay)[16]

This protocol describes a general procedure for assessing the cytotoxicity of this compound N-oxide using the Cell Counting Kit-8 (CCK-8) assay in a human hepatoma cell line like HepG2.

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Prepare serial dilutions of this compound N-oxide in cell culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

Assay: After the incubation period, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Solid-Phase Extraction (SPE) for PA N-oxides from Plant Material[17]

This protocol outlines a method for the extraction and cleanup of PA N-oxides from plant samples using strong cation-exchange (SCX) solid-phase extraction.

-

Sample Preparation: Homogenize and dry the plant material. Weigh 1-2 g of the material into a centrifuge tube.

-

Extraction: Add 20 mL of 0.05 M sulfuric acid and sonicate for 15-30 minutes. Centrifuge the mixture at approximately 3800 x g for 10 minutes and collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

-

SPE Cartridge Conditioning: Condition a strong cation-exchange (SCX) SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water.

-

Sample Loading: Load the acidic extract onto the conditioned SCX cartridge at a flow rate of 1-2 mL/min.

-

Washing: Wash the cartridge with 5 mL of water followed by 5 mL of methanol to remove interfering substances.

-

Elution: Elute the PAs and PA N-oxides with 5-10 mL of 2.5% ammonia in methanol.

-

Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable solvent for LC-MS analysis.

Caption: Workflow for SPE of PA N-oxides from plant samples.

LC-MS/MS Analysis of PA N-oxides[18]

This protocol provides a general method for the quantification of PA N-oxides using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., Phenomenex 1.7 µm, 2.1 × 50 mm).

-

Mobile Phase: A gradient elution using water with 0.1% (v/v) formic acid (Mobile Phase A) and acetonitrile with 0.1% (v/v) formic acid (Mobile Phase B).

-

Flow Rate: 0.3 mL/min.

-

Gradient: A linear gradient is applied, for example, starting with a low percentage of B, increasing to a high percentage to elute the compounds, and then returning to the initial conditions for equilibration.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting the precursor ion ([M+H]+) of the target PA N-oxide and monitoring specific product ions after fragmentation.

-

-

Quantification: Generate a calibration curve using certified reference standards of the target PA N-oxide. Quantify the analyte in the sample by comparing its peak area to the calibration curve.

Conclusion

This compound N-oxide occupies a critical juncture in the metabolism and toxicity of this compound-type pyrrolizidine alkaloids. While its formation is a detoxification mechanism, its capacity for in vivo reduction to the toxic parent alkaloid underscores its importance in risk assessment. This guide has provided a comprehensive overview of the formation, biological properties, and analytical methodologies for studying this compound N-oxide. The presented quantitative data, detailed experimental protocols, and visual representations of key pathways offer a valuable resource for researchers and professionals working to understand and mitigate the health risks associated with pyrrolizidine alkaloids. Further research is warranted to fully elucidate the dose-dependent kinetics of N-oxide reduction and its impact on the relative potency of different PAs, which will be crucial for refining safety regulations and developing potential therapeutic interventions.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolic and N-oxide metabolites formed from pyrrolizidine alkaloids by hepatic microsomes in vitro: relevance to in vivo hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]

- 13. Toxicokinetics of riddelliine, a carcinogenic pyrrolizidine alkaloid, and metabolites in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Physiologically based kinetic modelling predicts the in vivo relative potency of riddelliine N-oxide compared to riddelliine in rat to be dose dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Physiologically based kinetic modeling of senecionine N-oxide in rats as a new approach methodology to define the effects of dose and endpoint used on relative potency values of pyrrolizidine alkaloid N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of (+)-Retronecine: A Methodological Overview with Detailed Protocols

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction:

(+)-Retronecine is a bicyclic amino alcohol that constitutes the core structure of a large family of pyrrolizidine alkaloids. These alkaloids are of significant interest to the scientific community due to their diverse biological activities, which include antitumor, anti-inflammatory, and hepatotoxic effects. The complex stereochemistry and potent biological properties of (+)-retronecine have made it a challenging and attractive target for total synthesis. The development of efficient and stereoselective synthetic routes is crucial for accessing sufficient quantities of (+)-retronecine and its analogues for further biological evaluation and potential therapeutic applications.

This document provides a detailed overview of prominent methodologies for the total synthesis of (+)-retronecine. It includes summaries of quantitative data, detailed experimental protocols for key reactions, and visualizations of the synthetic workflows. The presented methods have been selected to highlight different strategic approaches to the construction of the pyrrolizidine core and the establishment of its characteristic stereocenters.

Featured Methodologies:

-

Enantiospecific Synthesis from Carbohydrate Precursors: A common strategy that utilizes the inherent chirality of sugars to control the stereochemistry of the final product.

-

Synthesis via the Geissman-Waiss Lactone: This approach relies on the construction of a key bicyclic lactone intermediate, which is then converted to (+)-retronecine.

-

Intramolecular Nitrone Cycloaddition: A powerful ring-forming reaction that efficiently constructs the bicyclic core of (+)-retronecine.

Methodology 1: Enantiospecific Synthesis from 2,3-O-Isopropylidene-D-erythrose

This methodology leverages the chiral pool, starting from a readily available carbohydrate to ensure the correct absolute stereochemistry of the target molecule.

Quantitative Data Summary

| Step | Transformation | Starting Material | Product | Yield (%) |